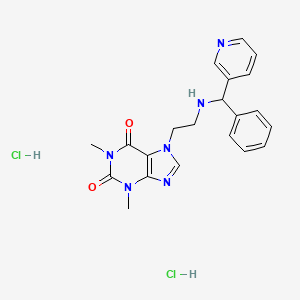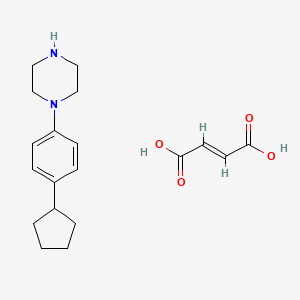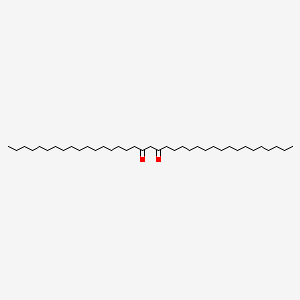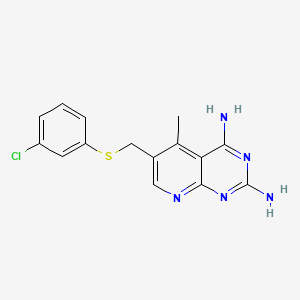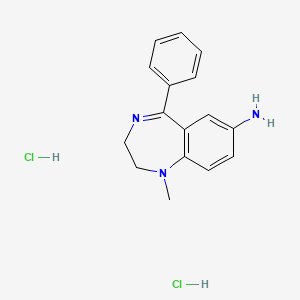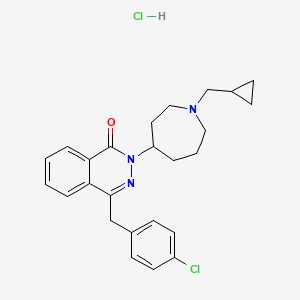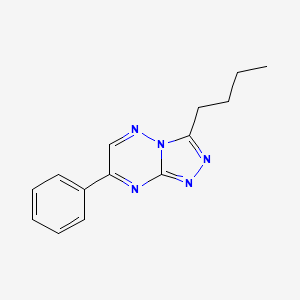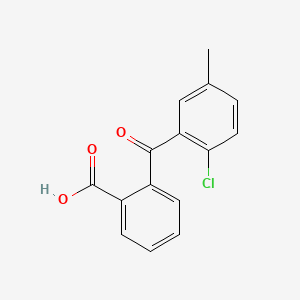
Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid, where the benzoyl group is substituted with a 2-chloro-5-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylbenzoyl)benzoic acid typically involves the acylation of 2-chloro-5-methylbenzoic acid with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-5-methylbenzoic acid+benzoyl chlorideAlCl32-(2-Chloro-5-methylbenzoyl)benzoic acid
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-5-methylbenzoyl)benzoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-methylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products
Substitution: 2-(2-Amino-5-methylbenzoyl)benzoic acid, 2-(2-Thio-5-methylbenzoyl)benzoic acid.
Oxidation: 2-(2-Chloro-5-carboxybenzoyl)benzoic acid.
Reduction: 2-(2-Chloro-5-methylbenzyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-methylbenzoic acid
- 2-Chloro-5-methoxybenzoic acid
- 2-Chloro-5-nitrobenzoic acid
Uniqueness
2-(2-Chloro-5-methylbenzoyl)benzoic acid is unique due to the presence of both a chloro and a methyl group on the benzoyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can impact its chemical and biological properties.
Eigenschaften
CAS-Nummer |
71550-20-4 |
|---|---|
Molekularformel |
C15H11ClO3 |
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
2-(2-chloro-5-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-9-6-7-13(16)12(8-9)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
OACHMRGCIDBGJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
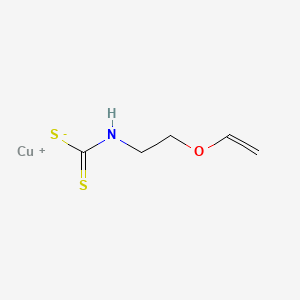
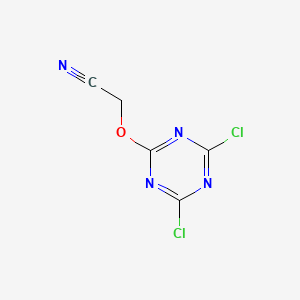
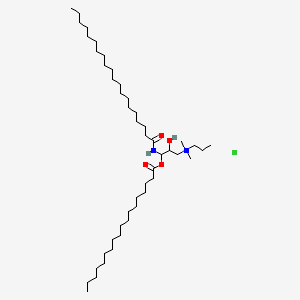
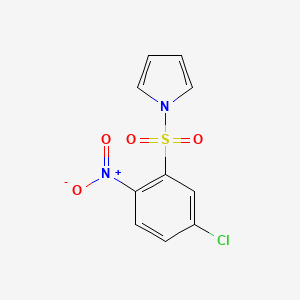

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
